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molecular formula C16H11FO B6319239 2-Fluoro-4-(naphthalen-2-YL)phenol CAS No. 550997-73-4

2-Fluoro-4-(naphthalen-2-YL)phenol

Cat. No. B6319239
M. Wt: 238.26 g/mol
InChI Key: JZAALJHRGIVUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2ccc3ccccc3c2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[B:20]([Br:21])([Br:22])[Br:23].[F:1][c:2]1[cH:3][c:4](-[c:10]2[cH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[cH:18][cH:19]2)[cH:5][cH:6][c:7]1[O:8][CH3:9]>>[F:1][c:2]1[cH:3][c:4](-[c:10]2[cH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[cH:18][cH:19]2)[cH:5][cH:6][c:7]1[OH:8]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
BrB(Br)Br
Name
COc1ccc(-c2ccc3ccccc3c2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(-c2ccc3ccccc3c2)cc1F

Outcomes

Product
Name
Type
product
Smiles
Oc1ccc(-c2ccc3ccccc3c2)cc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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